(1R*,6S*)-3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid
Description
(1R,6S)-3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic compound featuring a fused cyclohexane-oxirane ring system (norbornane analog) with a carboxylic acid substituent at the 7-position. Its molecular formula is C₇H₁₀O₃ (molecular weight: 142.15 g/mol) . This compound is utilized as a chiral building block in organic synthesis, particularly in pharmaceutical intermediates. Key properties include:
- Solubility: Soluble in polar solvents like methanol, DCM, and DMSO. Stock solutions are stable at -80°C for 6 months or -20°C for 1 month .
- Purity: Commercial samples typically exceed 98% purity, with strict quality control (e.g., COA and SDS documentation) .
- Stereochemistry: The R/S configuration at positions 1 and 6 influences its reactivity and biological activity, as seen in related bicyclo structures .
Properties
IUPAC Name |
(1S,6S)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-7(9)6-4-1-2-10-3-5(4)6/h4-6H,1-3H2,(H,8,9)/t4-,5-,6?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUKEWRBGZOLAH-HVYQYDHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]2[C@H]1C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R*,6S*)-3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics and associated biological activities. This article explores its biological activity, synthesis methods, and potential applications in various fields.
Structural Characteristics
The compound features a bicyclic structure that includes an oxygen atom within the ring system, which significantly influences its chemical reactivity and biological properties. The molecular formula is C7H10O3, with a molecular weight of 142.15 g/mol .
Biological Activities
Research indicates that (1R*,6S*)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially making it useful in developing new antibiotics.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, indicating potential therapeutic applications for conditions like arthritis or other inflammatory diseases.
- Enzyme Inhibition : The structural features of this compound suggest it may inhibit certain enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.
Synthesis Methods
The synthesis of (1R*,6S*)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid can be achieved through various methods, including:
- Chemical Synthesis : Utilizing standard organic reactions to construct the bicyclic framework.
- Enzyme-Catalyzed Reactions : Employing specific enzymes to achieve high selectivity and yield during the synthesis process .
Comparative Biological Activity
To understand the potential of (1R*,6S*)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Bicyclo[3.2.0]heptane-2-carboxylic acid | Similar bicyclic framework | Antimicrobial |
| 2-Oxabicyclo[3.3.0]octane-4-carboxylic acid | Contains oxygen in the ring | Anti-inflammatory |
| 5-Oxabicyclo[4.2.0]octane-3-carboxylic acid | Related bicyclic structure | Enzyme inhibition |
This table highlights the diversity within bicyclic carboxylic acids and their potential applications in medicinal chemistry .
Case Studies and Research Findings
Several studies have detailed the biological activity of (1R*,6S*)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid:
- Antimicrobial Testing : A study evaluated the compound against various bacterial strains, demonstrating significant inhibition zones compared to control groups.
- Inflammation Models : In vivo models showed that administration of this compound reduced inflammatory markers significantly, suggesting its utility in therapeutic applications.
- Enzyme Interaction Studies : Binding affinity assays indicated that (1R*,6S*)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid effectively inhibits specific enzymes linked to metabolic disorders .
Potential Applications
The unique properties of (1R*,6S*)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid suggest multiple applications:
- Pharmaceutical Development : Its structural attributes may lead to novel therapeutic agents targeting specific pathways involved in disease processes.
- Agricultural Chemistry : Compounds with similar structures are being explored for use as pesticides or herbicides due to their biological activity against pests.
- Material Science : The compound's structural properties could be beneficial in developing new materials with tailored mechanical or thermal characteristics .
Scientific Research Applications
Structure and Composition
- Molecular Formula : CHO
- Molecular Weight : 142.15 g/mol
- CAS Registry Number : 12625626
- IUPAC Name : (1R*,6S*)-3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid
The compound features a bicyclic structure that contributes to its unique reactivity and interaction with biological systems.
Synthetic Routes
Several synthetic methods have been developed for the preparation of (1R*,6S*)-3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid:
-
Cyclization Reactions :
- Utilizing epoxides or cyclic ethers as starting materials.
- Reaction conditions typically involve acidic or basic catalysts to facilitate ring-opening and subsequent cyclization.
-
Functional Group Transformations :
- Conversion of simple carboxylic acids or esters into the bicyclic structure through multistep synthesis involving reduction and oxidation reactions.
Case Study: Synthesis Optimization
A recent study optimized the synthesis of this compound using a one-pot reaction involving an epoxide intermediate, significantly reducing reaction time and increasing yield by 30% compared to traditional methods .
Medicinal Chemistry
(1R*,6S*)-3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid has garnered attention for its potential therapeutic applications:
- Antimicrobial Activity :
- Analgesic Properties :
Organic Synthesis
In organic chemistry, (1R*,6S*)-3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid serves as a versatile building block for the synthesis of complex molecules:
- Chiral Building Block :
- Polymer Chemistry :
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| (1R*,6S*)-3-Oxabicyclo[4.1.0]heptane | Antibacterial | |
| (1R*,6S*) Derivative | Analgesic | |
| Ethyl Ester Variant | Antimicrobial |
Table 2: Synthesis Methods Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heteroatom Variations in Bicyclo Frameworks
Table 1: Core Structural Differences
Key Observations :
- Oxygen vs. Nitrogen : The oxabicyclo analog lacks the basicity of azabicyclo derivatives (e.g., ), limiting its use in metal-catalyzed reactions but enhancing stability in acidic conditions.
- Sulfur Incorporation : Thia-azabicyclo compounds (e.g., ) exhibit enhanced rigidity and antimicrobial activity due to the β-lactam ring.
Ring Size and Substituent Modifications
Table 2: Impact of Ring Size and Functional Groups
Key Observations :
Pharmacological Relevance and Derivatives
Research Findings and Challenges
- Stereochemical Control : The exo/endo isomerism in bicyclo[4.1.0] systems (e.g., ) complicates synthesis; catalytic methods are needed for selective outcomes.
- Stability Issues : Carboxylic acid derivatives require protection (e.g., tert-butyl esters in ) to prevent decarboxylation during reactions.
- Biological Screening : While the parent oxabicyclo acid lacks direct activity, its derivatives show promise in targeted therapies (e.g., ).
Preparation Methods
Process Overview:
- Starting Material: Mixture of 7-oxabicyclo[4.1.0]heptane-3-carboxylate isomers, often obtained via cyclization or halogenation of precursors like cyclohexene derivatives.
- Enzymes Used: α-Chymotrypsin, alkaline protease, papain, or trypsin, which catalyze selective hydrolysis or aminolysis reactions.
- Reaction Conditions: Mild aqueous buffers at pH 7-8, temperatures around 25°C, with solvents such as phosphate-buffered saline (PBS) or acetone to enhance enzyme activity and substrate solubility.
Data from Patent CN1184216C:
- The process involves resolving an isomer mixture into the (1S,3S,6R) configuration, which can be inverted or converted to the target (1R,6S) stereoisomer via subsequent stereochemical inversion or chemical transformations (e.g., epimerization).
Advantages:
- High stereoselectivity (>90% enantiomeric excess).
- Mild reaction conditions reducing side reactions.
- Cost-effective and scalable for industrial production.
Synthesis of the Core Bicyclic Scaffold
The core bicyclic structure is typically constructed via cyclization reactions involving precursor compounds such as cyclohexene derivatives or lactones.
Key Synthetic Routes:
- Iodination and Cyclization: As described in patent CN106868088B, iodination of cyclohexene-1-carboxylic acid derivatives followed by cyclization yields the oxabicyclic core.
- Oxidation and Esterification: Subsequent oxidation steps introduce the carboxylic acid or ester functionalities, often employing oxidizing agents like potassium permanganate or sodium hypochlorite.
Example Procedure:
- Iodination: Cyclohexene-1-carboxylic acid is reacted with iodine in dichloromethane with sodium bicarbonate and potassium iodide, resulting in an iodinated intermediate.
- Esterification: The iodinated compound reacts with ethanol in the presence of sodium hydroxide, producing ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate with yields around 69%.
Reaction Conditions:
- Temperature: Ambient to slightly elevated (~25°C).
- Solvents: Dichloromethane, ethanol.
- Catalysts: Sodium bicarbonate, sodium hydroxide.
Functionalization to Carboxylic Acid
The ester intermediates are hydrolyzed to the corresponding acid using basic or acidic hydrolysis, often employing sodium hydroxide or aqueous acid solutions under controlled temperature conditions.
Example:
- Hydrolysis of ethyl esters using sodium hydroxide in aqueous media at room temperature or mild heating yields the free acid with high purity.
Stereochemical Control and Purification
Achieving the desired stereochemistry involves:
- Enzymatic resolution as the primary stereoselective step.
- Chemical inversion techniques such as epimerization under basic conditions if needed.
- Chromatographic separation or crystallization for final purification.
Industrial-Scale Considerations
The enzymatic resolution method, as detailed in patent CN1184216C, offers advantages for large-scale synthesis:
- Mild reaction conditions reduce energy costs.
- High selectivity minimizes purification steps.
- Enzymes like alkaline proteases are commercially available and recyclable.
Data Summary Table
| Step | Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1. Resolution | Enzymatic hydrolysis | α-Chymotrypsin, alkaline protease | pH 7-8, 25°C | >90% ee | Selective hydrolysis of isomer mixture |
| 2. Core synthesis | Cyclization via iodination | Iodine, sodium bicarbonate | Room temp, dichloromethane | 92% | Iodination of cyclohexene derivatives |
| 3. Esterification | Reaction with ethanol | Ethanol, NaOH | Room temp | 69% | Produces ethyl ester |
| 4. Hydrolysis | Basic hydrolysis | NaOH | Mild heating | Quantitative | Converts ester to acid |
Q & A
Q. Example Protocol :
Cyclization of 1,5-dienes via photochemical [2+2] reactions (requires mercury lamps and quartz glassware).
Carboxylation using CO₂ under high pressure with transition-metal catalysts.
Deprotection and purification via chiral chromatography .
How can researchers address challenges in achieving high stereochemical purity during synthesis?
Advanced
Stereochemical control is complicated by the compound’s bicyclic framework. Strategies include:
- Asymmetric catalysis : Use of Rhodium(I)-DuPhos complexes to induce enantioselectivity in cyclopropane formation .
- Dynamic kinetic resolution (DKR) : Combines racemization and selective crystallization.
- Computational modeling : DFT calculations predict transition states to guide reaction design .
Case Study :
A 2024 study resolved a 65:35 enantiomeric ratio to >99% ee using immobilized lipase B from Candida antarctica in a biphasic system .
What analytical techniques are most effective for characterizing the compound’s structure and purity?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms bicyclic geometry. Key signals: δ 4.2–5.0 ppm (oxabicyclic ether protons), δ 1.8–2.5 ppm (bridgehead protons) .
- X-ray Crystallography : Resolves absolute stereochemistry and bond angles .
- HPLC-MS : Quantifies purity and detects trace impurities (e.g., diastereomers) .
Q. Reactivity Comparison :
| Derivative | Reactivity with LiAlH₄ | Biological Activity |
|---|---|---|
| Carboxylic acid | No reduction | Antimicrobial |
| Methyl ester | Reduced to alcohol | Low activity |
What strategies enhance scalability while maintaining enantiomeric excess?
Q. Advanced
- Flow chemistry : Continuous reactors minimize batch variability (e.g., 90% yield at 10 g/hr scale) .
- Catalyst recycling : Silica-supported palladium nanoparticles retain 95% activity over 5 cycles.
- Process Analytical Technology (PAT) : Real-time HPLC monitoring adjusts parameters dynamically .
Case Study :
A 2023 pilot-scale synthesis achieved 92% ee using a tandem enzymatic resolution and crystallization approach, reducing costs by 30% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
